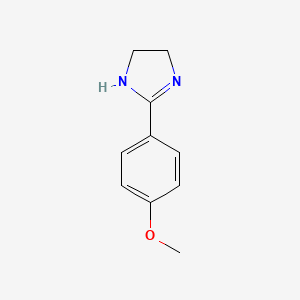

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRQSQCAHSRGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285359 | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-84-7 | |

| Record name | 2-Imidazoline, 2-(p-methoxyphenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-2-imidazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9DHG65ASB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Approach

The synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole typically involves the condensation of appropriate amines with aldehydes or related carbonyl compounds under controlled conditions. The 4,5-dihydro-1H-imidazole ring system is formed through intramolecular cyclization facilitated by nucleophilic attack and subsequent ring closure.

Preparation via Condensation of 4-Methoxyaniline with Ethylene Diamine Derivatives

One common pathway involves the reaction of 4-methoxyaniline (4-methoxyphenylamine) with ethylene diamine or its derivatives, followed by cyclization:

- Step 1: Condensation of 4-methoxyaniline with an appropriate aldehyde or imine precursor.

- Step 2: Cyclization under reflux conditions in ethanol or similar solvents.

- Step 3: Isolation and purification of the imidazoline product by crystallization or chromatography.

This method aligns with the general synthetic strategies for 4,5-dihydro-1H-imidazoles, where the aromatic amine provides the aryl substituent at the 2-position of the imidazoline ring.

One-Pot Sequential Synthesis Using Amines and Ethyl Cyanoacetate

A more advanced and efficient method reported involves a one-pot sequential reaction of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under neat or reflux conditions:

- Reaction Conditions: Typically performed at 70 °C for 2 hours.

- Mechanism: Initial nucleophilic attack of the amine on ethyl cyanoacetate forms an intermediate, followed by addition of ethyl glycinate hydrochloride, which induces ring closure to form the imidazoline ring.

- Solvent: Ethanol or neat conditions have been used.

- Advantages: This method allows for regioselective and stereospecific synthesis of substituted imidazolines, including this compound derivatives.

Example Data Table: One-Pot Synthesis Parameters

| Parameter | Condition/Value |

|---|---|

| Amine | 4-Methoxyaniline (1 equiv) |

| Ethyl cyanoacetate | 1 equiv |

| Ethyl glycinate hydrochloride | 1.2 equiv (activated with triethylamine) |

| Temperature | 70 °C |

| Reaction Time | 2 hours |

| Solvent | Ethanol or neat |

| Product Isolation | Filtration, recrystallization from ethanol |

This methodology is supported by studies on imidazolinone and imidazolidinone derivatives synthesis, which share mechanistic similarities with the target compound's preparation.

Synthesis via Ring Expansion of Aziridines

Another sophisticated synthetic route involves the ring expansion of aziridines with imidoyl chlorides generated in situ:

- Step 1: Preparation of imidoyl chloride intermediates by reaction of amides with oxalyl chloride in the presence of 2,6-lutidine.

- Step 2: Addition of aziridine to the imidoyl chloride mixture, followed by heating at 55 °C.

- Step 3: Ring expansion leads to formation of substituted 2-imidazolines, including variants with 4-methoxyphenyl substituents.

This method offers regio- and stereocontrol and allows for the synthesis of highly substituted 2-imidazolines in a single pot.

Cyclization via Hydrazinecarbothioamide Intermediates

In related imidazole chemistry, the preparation of 4,5-dihydro-1H-imidazole derivatives has been achieved via intermediates such as hydrazinecarbothioamides:

- Reaction of hydrazinyl-imidazolones with isothiocyanates in ethanol under reflux produces hydrazinecarbothioamide intermediates.

- Subsequent treatment with hydrazonoyl chlorides and triethylamine promotes cyclization and formation of imidazole-thiadiazole derivatives.

- Although this method is more complex and tailored for thiadiazole-imidazole hybrids, it demonstrates the versatility of imidazole ring formation through cyclization of nitrogen-rich intermediates.

Dehydrogenation of Imidazolidines to Imidazolium Salts

A related synthetic approach involves:

- Preparation of imidazolidines via condensation of N-aryl ethylenediamines with aldehydes.

- Subsequent dehydrogenation using reagents such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin to form imidazolium salts.

- This method highlights the ease of forming 4,5-dihydro-1H-imidazole derivatives from imidazolidine precursors under mild oxidative conditions.

Experimental Characterization and Purification

- Purification: Recrystallization from ethanol or chromatographic techniques (silica gel column chromatography with chloroform/methanol mixtures) are commonly used.

- Characterization: Confirmed by IR spectroscopy (notable NH and C=O stretches), ¹H-NMR (aromatic and NH signals), ¹³C-NMR, and elemental analysis.

- Typical Yields: Reported yields range from moderate to good (e.g., 74% in hydrazinecarbothioamide synthesis).

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield dihydroimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the phenyl or imidazole rings .

Scientific Research Applications

Biological and Pharmacological Applications

Imidazoline derivatives, including 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, are noted for their extensive biological activities. Key applications include:

- Antihypertensive Activity : These compounds have been shown to exhibit significant antihypertensive effects. Studies indicate that imidazolines can modulate vascular resistance and influence blood pressure regulation through various mechanisms .

- Antihyperglycemic Effects : Research has demonstrated that imidazoline derivatives can lower blood glucose levels, making them potential candidates for diabetes management .

- Antidepressant Properties : Some studies suggest that these compounds may have antidepressant effects, potentially through their interaction with neurotransmitter systems in the brain .

- Antihypercholesterolemic Effects : They have also been identified as having the potential to reduce cholesterol levels, which is crucial for cardiovascular health .

- Anti-inflammatory Activities : The anti-inflammatory properties of imidazolines make them relevant in treating conditions characterized by inflammation .

Synthetic Applications

In addition to their biological significance, this compound serves as a valuable synthetic intermediate in organic chemistry:

- Catalysts in Organic Reactions : Imidazolines are often utilized as catalysts in various organic reactions, facilitating the formation of complex molecules with high specificity and yield. Their unique structural features allow them to stabilize transition states during chemical reactions .

- Building Blocks for Drug Development : The compound acts as a building block for synthesizing more complex pharmaceutical agents, contributing to drug discovery and development efforts .

Structural Insights

The structural characteristics of this compound enhance its functionality. The compound exhibits a planar arrangement with a dihedral angle of approximately 14.86° between the benzene and imidazole rings. This configuration is important for its biological activity as it influences molecular interactions with biological targets .

Several studies have documented the applications of this compound:

- Antihypertensive Study : A study demonstrated that this compound effectively reduced blood pressure in hypertensive animal models, suggesting its potential for developing new antihypertensive medications .

- Diabetes Management Research : Clinical trials indicated that imidazoline derivatives could significantly lower fasting blood glucose levels in diabetic patients, highlighting their therapeutic potential in managing diabetes .

- Synthesis of Novel Compounds : Researchers have successfully used this compound as a precursor to synthesize new derivatives with enhanced biological activity, showcasing its role in drug development .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methoxy group in the target compound enhances QS inhibition compared to the hexyloxy analogue, suggesting that smaller electron-donating groups optimize activity . Chlorophenyl substitution, however, diminishes antiproliferative effects, highlighting the role of substituent polarity .

- Core Modifications: Replacement of the dihydroimidazole ring with a benzimidazole-pyridazinone hybrid (UD-CG 115 BS) shifts activity toward calcium sensitization in muscle tissues, demonstrating scaffold-dependent mechanistic divergence .

Pharmacophore Relevance

The 4,5-dihydro-1H-imidazole group is critical for binding to proton-antiporter pharmacophores (e.g., clonidine-like targets) . However, its absence in certain QS inhibitors (e.g., 4-nitro-pyridine-N-oxide) suggests alternative binding modes, emphasizing the scaffold’s versatility .

Quorum Sensing Inhibition

The target compound exhibits moderate QS inhibition (IC₅₀ = 56.38 µM), outperforming 4-nitro-pyridine-N-oxide (active only at 100 µM) but falling short of lactone-based inhibitors (IC₅₀ = 377 nM) . This positions it as a lead for optimizing imidazoline-based anti-biofilm agents.

Biological Activity

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : CHNO

- Molar Mass : 180.22 g/mol .

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including antihypertensive effects and potential anticancer properties.

Antihypertensive Activity

A study focused on the synthesis and evaluation of new imidazoline derivatives, including this compound, highlighted its affinity for imidazoline binding sites (IBS) and adrenergic receptors. The compound showed promising results in reducing mean arterial blood pressure (MAP) in spontaneously hypertensive rats, indicating its potential as an antihypertensive agent .

Anticancer Properties

Recent investigations into the compound's anticancer activity revealed that it can inhibit p53-MDM2 interactions, which is crucial for cancer cell proliferation. Compounds derived from this compound were shown to significantly upregulate p53 levels in various cancer cell lines, suggesting a mechanism for inducing apoptosis in tumor cells .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit the enzyme lipoxygenase (ALOX15), which is involved in inflammatory processes. The IC values indicate a moderate inhibitory effect compared to other tested compounds .

- Modulation of Protein Interactions : By affecting the p53-MDM2 pathway, the compound promotes the accumulation of p53 and p21 proteins, which are vital for cell cycle regulation and apoptosis .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antihypertensive | Reduces MAP in hypertensive rats | |

| Anticancer | Upregulates p53 in cancer cell lines | |

| Enzyme Inhibition | Moderate inhibition of ALOX15 |

Table 2: IC Values for ALOX15 Inhibition

| Compound | IC (µM) |

|---|---|

| This compound | 0.010 - 0.032 |

| Reference Compound (Nutlin-3a) | <0.001 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Hypertension Treatment : In a controlled study with spontaneously hypertensive rats, administration of the compound resulted in a statistically significant reduction in blood pressure over a four-week period. The study concluded that this compound could serve as a lead for developing new antihypertensive drugs .

- Cancer Cell Line Studies : A series of experiments conducted on RKO cells demonstrated that treatment with derivatives of this compound led to increased levels of apoptotic markers such as cleaved PARP and significant alterations in cell viability assays. These findings suggest its potential as an anticancer agent targeting wild-type p53 tumors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A base-promoted approach using amidines and ketones under transition-metal-free conditions is effective for forming the dihydroimidazole core . Optimization involves controlling temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents. For example, using 4-methoxyphenyl-substituted precursors with reducing agents like sodium borohydride can enhance yield . Reaction monitoring via TLC or HPLC ensures purity, and recrystallization from ethanol/water mixtures improves crystallinity.

Q. How is the crystal structure of this compound determined, and what analytical techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in methanol. Data collection using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL provide structural parameters. Key challenges include resolving disorder in the methoxyphenyl group and ensuring hydrogen-bonding networks are accurately modeled . ORTEP-3 is recommended for visualizing thermal ellipsoids and intermolecular interactions.

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the dihydroimidazole ring appear at δ ~2.5–3.5 ppm (CH₂) and δ ~6.8–7.2 ppm (aromatic protons) .

- IR : Stretching vibrations at ~1666 cm⁻¹ (C=N) and ~3448 cm⁻¹ (NH) confirm the imidazole backbone .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 205.1104 (calculated for C₁₀H₁₃N₂O⁺) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models reaction pathways. For example, the formation of copper(II) complexes with imidazole derivatives involves ligand exchange steps, where Gibbs free energy (ΔG) calculations identify rate-limiting steps . Solvent effects are incorporated via the PCM model. Graphical analysis of frontier molecular orbitals (HOMO/LUMO) predicts reactivity sites .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

- Methodological Answer : Substituents on the phenyl ring alter electron density and hydrogen-bonding capacity. For instance:

- Methoxy Group : Enhances lipophilicity and bioavailability, critical for CNS penetration .

- Halogen Substitution : Increases antimicrobial potency but may reduce solubility.

Comparative studies using SAR (Structure-Activity Relationship) models and docking simulations (e.g., AutoDock Vina) against target proteins (e.g., α₂-adrenergic receptors) quantify these effects .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardization steps:

- Dose-Response Curves : Use ≥3 biological replicates and IC₅₀ values normalized to positive controls.

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MIC values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Physicochemical Profiling : Confirm compound stability under assay conditions via HPLC-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.